1-N-Tyr-somatostatin 1-N-Tyr-somatostatin
Brand Name: Vulcanchem
CAS No.: 59481-23-1
VCID: VC3748681
InChI: InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1
SMILES: CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O
Molecular Formula: C82H108N18O20S2
Molecular Weight: 1730 g/mol

1-N-Tyr-somatostatin

CAS No.: 59481-23-1

Cat. No.: VC3748681

Molecular Formula: C82H108N18O20S2

Molecular Weight: 1730 g/mol

* For research use only. Not for human or veterinary use.

1-N-Tyr-somatostatin - 59481-23-1

Specification

CAS No. 59481-23-1
Molecular Formula C82H108N18O20S2
Molecular Weight 1730 g/mol
IUPAC Name (7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Standard InChI InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1
Standard InChI Key HKWVRZAGMOSZAK-QHJNDZJOSA-N
Isomeric SMILES C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O
SMILES CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O
Canonical SMILES CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O

Introduction

Chemical Structure and Properties

1-N-Tyr-somatostatin is a customized peptide that incorporates a tyrosine amino acid at the N-terminus of the somatostatin-14 molecule . This modification creates a unique peptide with distinct biochemical properties while maintaining the essential functional characteristics of native somatostatin.

Molecular Composition

The compound exhibits the following chemical properties:

PropertyValue
CAS Number58100-03-1
Molecular FormulaC85H113N19O21S2
Molecular Weight1801.05 g/mol
Amino Acid SequenceTyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys
Disulfide BridgeBetween Cys4 and Cys15
IUPAC NameL-tyrosyl-glycyl-L-cysteinyl-L-lysyl-L-asparagyl-L-phenylalanyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-cysteine (3->14)-disulfide

Note: Some sources report slightly different molecular weights and formulas, with PubChem listing a molecular weight of 1730.0 g/mol and formula C82H108N18O20S2 . This variance may be due to different calculation methods or structural interpretations.

Physicochemical Properties

The compound demonstrates specific solubility and stability characteristics important for laboratory and clinical applications:

PropertySpecification
SolubilityH2O: 100 mg/mL (55.52 mM; requires ultrasonic treatment)
Recommended Storage-20°C
StabilityWhen stored at -80°C: use within 6 months; at -20°C: use within 1 month

For increasing solubility, heating the compound to 37°C followed by ultrasonic bath treatment is recommended .

Biological Background and Relevance

Somatostatin Receptor Biology

1-N-Tyr-somatostatin's biological activity is based on the fundamental properties of native somatostatin, which acts through binding to somatostatin receptors (SSTRs). Well-differentiated neuroendocrine tumors (NETs) typically express high levels of somatostatin receptors, particularly subtypes 2 and 5 . This high receptor expression forms the biochemical basis for both diagnostic and therapeutic applications of somatostatin analogs, including 1-N-Tyr-somatostatin.

Receptor Binding Properties

The addition of the tyrosine residue at position 1 of the somatostatin molecule serves multiple purposes:

  • It provides a site for potential radiolabeling, enhancing the compound's utility in imaging studies

  • It may modify binding affinity to specific somatostatin receptor subtypes

  • It creates a distinct pharmacokinetic profile compared to native somatostatin

Research Applications

Imaging Applications

The tyrosine modification in 1-N-Tyr-somatostatin allows for effective radioiodination, creating compounds that can be used in scintigraphic imaging studies. Early research compared iodine-labeled Tyr-3-Octreotide (a somatostatin analog similar to 1-N-Tyr-somatostatin) with other radiopharmaceuticals for imaging metastatic carcinoid tumors . This application leverages the high affinity binding of the compound to somatostatin receptors overexpressed in neuroendocrine tumors.

Biochemical Research Tools

1-N-Tyr-somatostatin serves as a valuable tool in basic research settings for:

  • Studying somatostatin receptor binding kinetics

  • Investigating intracellular signaling pathways activated by somatostatin

  • Examining the biological effects of somatostatin in various tissue types

Clinical Significance

Therapeutic Relevance

While 1-N-Tyr-somatostatin itself is primarily a research compound, related somatostatin analogs have demonstrated significant therapeutic value. Somatostatin analogs like octreotide and lanreotide are used for:

  • Palliation of hormonal syndromes associated with NETs

  • Inhibition of tumor growth

  • Improvement of progression-free survival in patients with well-differentiated NETs

The PROMID trial demonstrated that octreotide significantly extended time to tumor progression (14.3 months vs. 6.0 months with placebo) in patients with well-differentiated NETs . Similarly, the CLARINET trial showed that lanreotide significantly prolonged progression-free survival compared to placebo in patients with advanced, G1/G2 differentiated, nonfunctioning, somatostatin receptor–positive NETs .

Synthesis and Preparation

The synthesis of 1-N-Tyr-somatostatin typically employs solid-phase peptide synthesis techniques. Stock solution preparation is critical for research applications, with specific dilution calculations recommended based on the intended concentration:

Desired ConcentrationAmount of Compound
1 mg
1 mM0.5552 mL
5 mM0.111 mL
10 mM0.0555 mL

This table represents the solvent volumes needed to prepare stock solutions of various concentrations .

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